REACTION_CXSMILES
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[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][NH:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[N+:13]([O-])([OH:15])=[O:14]>C(O)(=O)C>[N+:13]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:4]=1[N+:1]([O-:3])=[O:2])[NH:10][N:9]=[CH:8]2)([O-:15])=[O:14]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C2C=NNC2=C1
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Name
|
|
Quantity
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3.6 mL
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Type
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reactant
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Smiles
|
[N+](=O)(O)[O-]
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Name
|
|
Quantity
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35 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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[N+](=O)([O-])C=1C=C2C=NNC2=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 28.6% | |
YIELD: CALCULATEDPERCENTYIELD | 28.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |